molecular formula C10H16N2O2S4 B13407173 Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate)

Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate)

Cat. No.: B13407173
M. Wt: 324.5 g/mol
InChI Key: NABXEQNTQXOVFW-UHFFFAOYSA-N
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Description

Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) is a chemical compound known for its unique structure and properties

Properties

Molecular Formula

C10H16N2O2S4

Molecular Weight

324.5 g/mol

IUPAC Name

2-oxopropyl N-[2-(2-oxopropylsulfanylcarbothioylamino)ethyl]carbamodithioate

InChI

InChI=1S/C10H16N2O2S4/c1-7(13)5-17-9(15)11-3-4-12-10(16)18-6-8(2)14/h3-6H2,1-2H3,(H,11,15)(H,12,16)

InChI Key

NABXEQNTQXOVFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC(=S)NCCNC(=S)SCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) typically involves the reaction of ethylene-1,2-diamine with carbon disulfide and 2-oxopropyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamodithioate group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted carbamodithioates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an additive in lubricants and polymers.

Mechanism of Action

The mechanism of action of Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Nitroso-bis(2-oxopropyl)amine: Known for its carcinogenic properties and used in cancer research.

    N-Nitroso-bis(2-hydroxypropyl)amine: Another related compound with similar chemical properties but different biological activities.

Uniqueness

Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) is unique due to its specific structure, which allows it to form stable complexes with metal ions and undergo a variety of chemical reactions. This versatility makes it valuable in multiple research and industrial applications, distinguishing it from other similar compounds.

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